1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
The compound “1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reactants used. For instance, the Knoevenagel condensation of a similar compound with aromatic aldehydes in acetic acid in the presence of anhydrous NaOAc proceeded stereoselectively .Scientific Research Applications
NMR, ESI Mass Spectral, and X-ray Structural Characterization
Spiro[pyrrolidine-2,3′-oxindoles], closely related to the compound , have been studied extensively for their structural properties. Research includes detailed NMR, ESI mass spectral, and single-crystal X-ray structural characterization, providing insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (Laihia et al., 2006).
Synthesis and Antimicrobial Activities
Spiro[pyrrolidin-2,3′-oxindoles] have also been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This showcases their potential in the development of new antimicrobial agents (Haddad et al., 2015).
Crystal Structure Analysis
The crystal structure of similar spiro compounds has been analyzed, providing valuable data for understanding their molecular configurations, which is crucial for the design of targeted molecules in pharmaceutical and material science applications (Thinagar et al., 2000).
Antimycobacterial Evaluation
Research on novel spiro-pyrido-pyrrolizines and pyrrolidines, which are structurally related to the compound of interest, has shown promising results in the fight against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis and other mycobacterial infections (Kumar et al., 2009).
G-Protein Coupled Receptor (GPCR) Ligands
Studies have explored synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids as new ligands for aminergic G-protein coupled receptors (GPCRs), highlighting their potential in the development of novel pharmaceutical agents targeting GPCRs (Kelemen et al., 2017).
Diastereoselective Synthesis
Research has also focused on the highly diastereoselective construction of novel dispiropyrrolo[2,1-a]isoquinoline derivatives, demonstrating the compound's potential in creating structurally diverse and biologically active molecules (Boudriga et al., 2019).
Organocatalytic Synthesis for Medicinal Chemistry
There is significant interest in the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives for applications in medicinal chemistry. This approach allows for rapid synthesis with high enantiopurity and structural diversity, crucial for drug development (Chen et al., 2009).
Antimicrobial and Antifungal Activities
Spiro pyrrolidines have been evaluated for their antimicrobial and antifungal activities against various pathogens, suggesting their utility in developing new antimicrobial agents (Raj et al., 2003).
Antiproliferative Activities
Novel spiro-pyrrolidines/pyrrolizines have been synthesized and shown significant antiproliferative activities against various cancer cell lines, indicating their potential as cancer therapeutics (Almansour et al., 2014).
Overview of Medicinal Chemistry Research
Recent advances in the synthesis and biological relevance of spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds, which are structurally related to the compound , have been summarized, highlighting their importance in medicinal chemistry research (Ghatpande et al., 2020).
Future Directions
Properties
IUPAC Name |
1'-[2-(4-propan-2-ylsulfanylphenyl)acetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)28-18-9-7-17(8-10-18)13-22(26)24-12-11-23(15-24)14-20(25)19-5-3-4-6-21(19)27-23/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBGDEQFZYNLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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